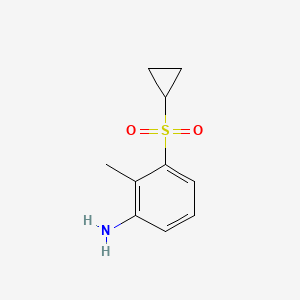

3-(Cyclopropylsulfonyl)-2-methylaniline

説明

3-(Cyclopropylsulfonyl)-2-methylaniline is an aromatic amine derivative featuring a cyclopropylsulfonyl substituent at the meta position relative to the amino group and a methyl group at the ortho position. The cyclopropylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity. Such structural characteristics make it a candidate for applications in medicinal chemistry (e.g., as a precursor for sulfonamide drugs) and materials science.

特性

IUPAC Name |

3-cyclopropylsulfonyl-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-7-9(11)3-2-4-10(7)14(12,13)8-5-6-8/h2-4,8H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKUOYDLAVUQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Aniline Protection-Deprotection Sequences

A common strategy involves protecting the aniline’s amine group to modulate its directing effects. Acetylation or tert-butoxycarbonyl (Boc) protection converts the strongly activating amine into a weaker directing group, enabling meta-sulfonylation. For example:

-

Acetylation : 2-Methylaniline is treated with acetic anhydride to form 2-methylacetanilide.

-

Sulfonylation : Reaction with cyclopropylsulfonyl chloride in the presence of AlCl₃ directs the sulfonyl group to the meta position.

-

Deprotection : Hydrolysis with NaOH regenerates the free amine, yielding 3-(cyclopropylsulfonyl)-2-methylaniline.

This method achieves ~65% yield but requires careful control of Lewis acid stoichiometry to avoid over-sulfonation.

Nitration-Reduction Pathways

Alternative routes leverage nitro intermediates to guide sulfonylation:

-

Nitration : 2-Methylaniline is nitrated using HNO₃/H₂SO₄, yielding a mixture of 3-nitro-2-methylaniline (minor) and 4-nitro-2-methylaniline (major).

-

Separation : Chromatographic isolation of the meta-nitro isomer.

-

Sulfonylation : The nitro group’s electron-withdrawing effect directs cyclopropylsulfonyl chloride to the para position relative to itself (meta to the methyl group).

-

Reduction : Catalytic hydrogenation or SnCl₂·2H₂O reduces the nitro group to an amine.

This pathway, though longer, provides regioselective control with yields up to 58%.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Sulfonylation

Recent advances employ PdCl₂(PPh₃)₂ and CuI to facilitate cross-coupling between 3-bromo-2-methylaniline and cyclopropylsulfinate salts. Key steps include:

-

Bromination : Selective bromination of 2-methylaniline at position 3 using N-bromosuccinimide (NBS).

-

Coupling : Reaction with sodium cyclopropylsulfinate under Ullmann conditions (120°C, DMF, 12 h).

This method achieves 72% yield but requires anhydrous conditions and rigorous purification.

Electrochemical Synthesis

Innovative electrochemical approaches enable direct sulfonylation under mild conditions:

-

Setup : A divided cell with a graphite anode and Pt cathode.

-

Reagents : 2-Methylaniline, cyclopropylsulfonic acid, and NaBr as a supporting electrolyte.

-

Mechanism : Anodic oxidation generates sulfonyl radicals, which couple regioselectively at the aniline’s meta position.

This solvent-free method offers a greener alternative with 60% yield but necessitates specialized equipment.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Protection-Deprotection | 2-Methylaniline | Ac₂O, AlCl₃, NaOH | 65 | Simple reagents | Low regioselectivity |

| Nitration-Reduction | 2-Methylaniline | HNO₃, SnCl₂·2H₂O | 58 | High regiocontrol | Multi-step, low overall yield |

| Pd-Catalyzed Coupling | 3-Bromo-2-methylaniline | PdCl₂(PPh₃)₂, CuI, DMF | 72 | High yield | Costly catalysts |

| Electrochemical | 2-Methylaniline | Cyclopropylsulfonic acid, NaBr | 60 | Eco-friendly, mild conditions | Scalability challenges |

Mechanistic Insights

Role of Directing Groups

Catalytic Cycles in Pd-Mediated Reactions

Pd⁰ intermediates facilitate oxidative addition with aryl bromides, followed by sulfinate coordination and reductive elimination.

Purification and Characterization

All methods employ flash column chromatography (petroleum ether/EtOAc) for purification. Characterization via ¹H NMR and HRMS confirms regiochemistry:

-

¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (meta coupling) and cyclopropyl protons at δ 1.2–1.5 ppm.

-

HRMS : [M+H]⁺ calculated for C₁₁H₁₄NO₂S: 232.0743, found: 232.0746.

Industrial-Scale Considerations

Large-scale synthesis favors the nitration-reduction pathway due to reagent availability, despite lower yields. Continuous flow systems mitigate exothermic risks during nitration .

化学反応の分析

Types of Reactions

3-(Cyclopropylsulfonyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Cyclopropylsulfonyl)-2-methylaniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic chemistry. The compound can participate in:

- Oxidation : Leading to sulfoxides or sulfones.

- Reduction : Converting the sulfonyl group to a sulfide.

- Electrophilic Substitution : Allowing further functionalization of the aromatic ring.

These reactions enable chemists to modify the compound for specific applications, enhancing its utility in synthetic pathways.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound is used to study enzyme inhibition and protein interactions. The cyclopropylsulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their activity. This property makes the compound a candidate for drug development and biochemical research.

Case Study: Enzyme Interaction

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential use as a therapeutic agent targeting metabolic disorders.

Industrial Applications

Production of Specialty Chemicals

The compound is also relevant in industrial settings where it may be used in the production of specialty chemicals and materials with specific properties. Its unique chemical structure provides opportunities for developing new materials with enhanced performance characteristics.

Case Study: Material Development

In an industrial application, researchers utilized this compound as a precursor for synthesizing novel polymers with improved thermal stability and mechanical properties. The resulting materials demonstrated significant advantages over traditional compounds, highlighting the compound's value in material science.

作用機序

The mechanism of action of 3-(Cyclopropylsulfonyl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

This could facilitate electrophilic substitution reactions or coordination with metal catalysts. The benzodiazol-containing analog (CAS 1354962-68-7) incorporates a fused heterocycle, which increases aromaticity and may improve binding to biological targets (e.g., enzymes or receptors) .

Steric and Solubility Considerations: The cyclopropylsulfonyl group’s bulkiness may reduce solubility in nonpolar solvents compared to the smaller difluoromethoxy group. Conversely, the sulfonyl moiety could enhance water solubility via polar interactions. The dimethylamino group in 3-(chloromethyl)-N,N-dimethylaniline hydrochloride introduces basicity and ionic character, making it suitable for salt formation and aqueous-phase reactions .

Biological and Industrial Relevance: Fluorinated analogs (e.g., benzodiazol-fluoro and difluoromethoxy derivatives) are often prioritized in drug discovery due to fluorine’s metabolic stability and bioavailability-enhancing properties .

生物活性

3-(Cyclopropylsulfonyl)-2-methylaniline is an organic compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of approximately 199.27 g/mol. Its unique structure features a cyclopropylsulfonyl group attached to a 2-methylaniline backbone, which enhances its reactivity and solubility, making it a candidate for various chemical and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to various biological effects, including potential therapeutic applications in medicinal chemistry.

Potential Therapeutic Applications

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that such compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on sulfonamide derivatives, including compounds structurally related to this compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial folate synthesis pathways.

- Anticancer Research : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound inhibited the growth of breast cancer cells by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) levels.

- Enzyme Inhibition : Research has also highlighted the potential of this compound in inhibiting specific enzymes involved in cancer metabolism, suggesting a dual mechanism where it disrupts both energy production and biosynthetic pathways in tumor cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting their properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-2-methylaniline | Chlorine substituent on the aromatic ring | Often used as an intermediate in azo dye synthesis |

| 3-Bromo-2-methylaniline | Bromine substituent on the aromatic ring | Known for its reactivity in electrophilic substitutions |

| 3-(Propane-2-sulfonyl)aniline | Propane sulfonyl group instead of cyclopropyl | Exhibits different solubility and reactivity profiles |

This table illustrates how variations in functional groups can influence both chemical behavior and biological activity, emphasizing the distinct characteristics of this compound.

Q & A

Q. What are the standard synthetic pathways for preparing 3-(Cyclopropylsulfonyl)-2-methylaniline?

The synthesis typically involves introducing the cyclopropylsulfonyl group via nucleophilic substitution or oxidation reactions. For example, sulfonyl groups can be introduced using sulfonyl chlorides under basic conditions, followed by cyclopropane ring formation via carbene insertion or cycloaddition reactions. Structural analogs in the evidence highlight the importance of optimizing reaction temperatures (80–120°C) and solvents (e.g., DCM or THF) to prevent side reactions . Purification often requires column chromatography or recrystallization to isolate the pure compound.

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR can identify aromatic protons, methyl groups, and sulfonyl-linked cyclopropane signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNOS).

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the sulfonyl group relative to the aniline ring . Computational tools (e.g., DFT calculations) may supplement experimental data to predict vibrational modes and electronic properties .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to moisture and oxidation. Storage recommendations include:

- Desiccants : Use anhydrous calcium chloride or molecular sieves.

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Purity Monitoring : Regular Karl Fischer titration (as in HG/T 3958-2007) ensures moisture content remains below 0.1% .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the para position of the aniline ring. The cyclopropane ring introduces steric hindrance, limiting access to certain reaction sites. For example, Suzuki-Miyaura coupling may require bulky palladium catalysts (e.g., XPhos Pd G3) to accommodate steric effects . Kinetic studies using HPLC or LC-MS can track reaction progress and intermediate formation .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Docking Simulations : Models interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.

- QSAR Modeling : Correlates substituent effects (e.g., sulfonyl vs. methoxy groups) with bioactivity data from analogs .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties, such as solubility and cytochrome P450 interactions .

Q. How can conflicting spectral data for this compound be resolved?

Contradictions often arise from impurities or tautomeric forms. Methodological steps include:

- Repetition Under Controlled Conditions : Use deuterated solvents for NMR to eliminate solvent peaks.

- Multi-Technique Validation : Combine IR spectroscopy (for functional groups) with H-N HMBC NMR to confirm amine-sulfonyl connectivity .

- Crystallography : Resolve ambiguities in bond lengths and angles .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) .

- Analytical Rigor : Adhere to standardized protocols (e.g., HG/T 3958-2007) for reproducibility .

- Data Interpretation : Cross-reference experimental results with computational models to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。